REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH:6]([CH2:8][OH:9])[OH:7])[CH:2]=[CH2:3].[OH-].[Na+].[C:12](=O)(OC)[O:13]C>>[CH2:1]([O:4][CH2:5][CH:6]1[CH2:8][O:9][C:12](=[O:13])[O:7]1)[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC(O)CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 500 ml reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
the temperature was then raised to 90° C.
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
ADDITION
|
Details
|
a mixture of dimethyl carbonate
|
Type
|
DISTILLATION
|
Details
|
the methanol out of the reaction system until any distillate has been no longer distilled
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran was added
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC1OC(OC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150.3 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |